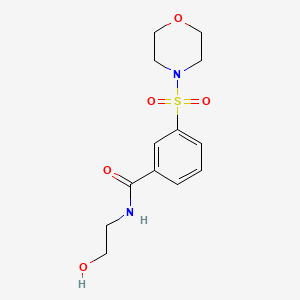

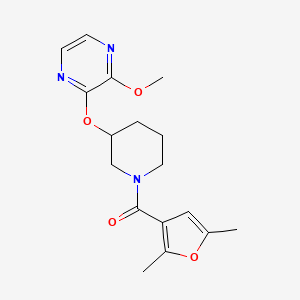

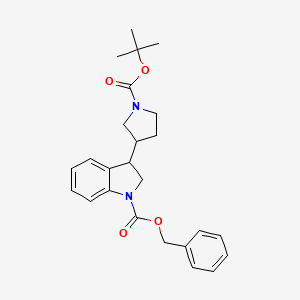

![molecular formula C18H19N5O3 B2706454 8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879448-60-9](/img/structure/B2706454.png)

8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a methoxybenzyl group, which is commonly used in organic chemistry as a protecting group . Methoxybenzyl alcohol, a related compound, is used in the preparation of semiconductors, nanosheets, and nanocrystals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, methoxybenzyl groups can be introduced under a number of mild reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, methoxybenzyl alcohol is soluble in water, chloroform, and ethyl acetate .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Research on imidazole derivatives, designed to mimic parts of the structure of potent antimycobacterial purines, has shown that certain compounds exhibit in vitro antimycobacterial activity. This includes studies on 4‐substituted 1‐(p‐methoxybenzyl)imidazoles, indicating a promising direction for developing potential antimycobacterials with different structural spacers between the imidazole and (hetero)aryl group (Miranda & Gundersen, 2009).

Antiviral Activity

The compound's derivatives have been synthesized and evaluated for antiviral activity, demonstrating moderate effectiveness against rhinovirus at non-toxic dosage levels. This exploration into N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine underscores the potential for developing novel antiviral agents (Kim et al., 1978).

DNA Binding Studies

Investigations into the DNA-binding affinity of imidazolidine derivatives through cyclic voltammetry and UV-Vis spectroscopy have revealed a significant interaction with DNA, suggesting applications in the development of anticancer drugs. This research highlights the compounds' potential as effective anti-cancer agents, with some derivatives showing comparable or greater affinity than clinically used drugs (Shah et al., 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(10)9-12-5-7-13(26-4)8-6-12/h5-8H,9H2,1-4H3,(H,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWAZNZGEBHVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

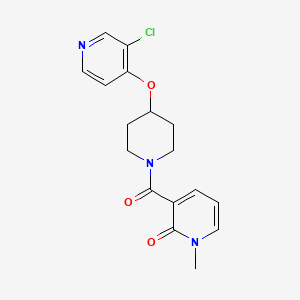

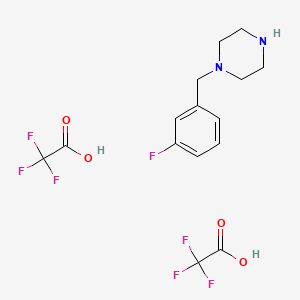

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)

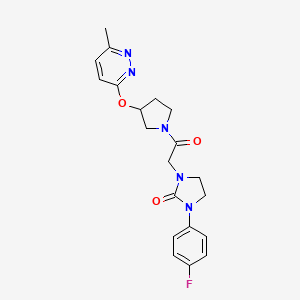

![2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol](/img/structure/B2706392.png)

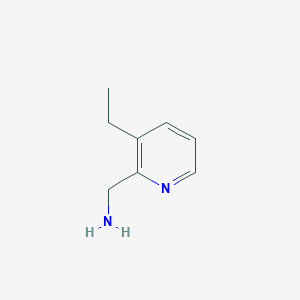

![N-[(2,2-dimethylpropanoylamino)-(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2706394.png)